molecular formula C11H18N4O2 B12846340 tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate CAS No. 1824068-85-0

tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate

Cat. No.: B12846340
CAS No.: 1824068-85-0
M. Wt: 238.29 g/mol
InChI Key: VYLYJDNZXYNCAM-UHFFFAOYSA-N
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Description

tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolo[2,1-c][1,2,4]triazole core, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Etherification: The starting material undergoes etherification to introduce the tert-butyl group.

    Hydrazonation: The intermediate product is then subjected to hydrazonation, forming a hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrrolo[2,1-c][1,2,4]triazole core.

    Reduction: Finally, the compound is reduced to yield the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)12-7-9-14-13-8-5-4-6-15(8)9/h4-7H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLYJDNZXYNCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112866
Record name Carbamic acid, N-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824068-85-0
Record name Carbamic acid, N-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824068-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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